4-(Trifluoroprop-1-yn-1-yl)benzoic acid

Description

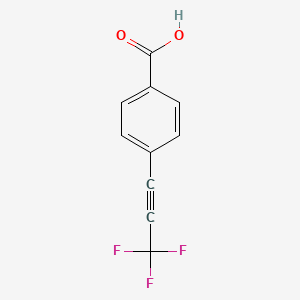

4-(Trifluoroprop-1-yn-1-yl)benzoic acid (CAS: 950-04-9) is a benzoic acid derivative featuring a trifluoromethyl-substituted propargyl group at the para position. Its molecular formula is C₁₀H₅F₃O₂, with a molecular weight of 214.14 g/mol . The trifluoropropynyl substituent confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H5F3O2 |

|---|---|

Molecular Weight |

214.14 g/mol |

IUPAC Name |

4-(3,3,3-trifluoroprop-1-ynyl)benzoic acid |

InChI |

InChI=1S/C10H5F3O2/c11-10(12,13)6-5-7-1-3-8(4-2-7)9(14)15/h1-4H,(H,14,15) |

InChI Key |

YORPAMBINQPFNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Drug Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique trifluorinated structure can enhance the biological activity of drug candidates, particularly in targeting specific receptors or enzymes. Research indicates that compounds containing trifluorinated groups often exhibit improved potency and selectivity compared to their non-fluorinated counterparts .

Case Study: Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of 4-(trifluoroprop-1-yn-1-yl)benzoic acid. For instance, compounds based on this structure have shown promising results against several cancer cell lines, including leukemia and central nervous system cancers. In vitro assays demonstrated significant inhibition rates, suggesting potential for further development as anticancer agents .

Polymer Development

This compound is also utilized in the synthesis of advanced materials, particularly polymers. The incorporation of trifluorinated groups into polymer matrices can enhance thermal stability and chemical resistance. This property is particularly valuable in creating coatings and sealants that require durability under harsh conditions .

Synthetic Pathways

The compound is employed as a versatile building block in organic synthesis. Various synthetic routes have been developed to produce derivatives of this compound, allowing chemists to explore its reactivity in different contexts. These reactions include nucleophilic substitutions and coupling reactions that facilitate the formation of more complex molecular architectures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

4-(3-Hydroxy-prop-1-ynyl)-benzoic acid (CAS: 63197-50-2)

- Molecular Formula : C₁₀H₈O₃ (MW: 176.17 g/mol) .

- Key Differences : Replacing the trifluoromethyl group with a hydroxyl substituent reduces electron-withdrawing effects and increases polarity. The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents compared to the hydrophobic trifluoromethyl analogue.

- Applications : Hydroxy-substituted benzoic acids are often intermediates in antioxidant or anti-inflammatory drug synthesis .

4-(3-Chloroanilino)benzoic Acid

- Structure: Features a chloro-substituted anilino group instead of a propargyl chain.

- Crystallography : Forms acid-acid dimers via O–H···O hydrogen bonds (dihedral angle: 34.66° between aromatic rings) .

- Synthesis: Prepared via Buchwald-Hartwig amination, contrasting with the likely Sonogashira coupling used for trifluoropropynyl derivatives .

4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride (CAS: 106261-49-8)

- Structure : Incorporates a basic piperazinylmethyl group, enabling salt formation (dihydrochloride).

- Safety : Classified as hazardous (H315, H319, H302, H335), with risks of skin/eye irritation and respiratory toxicity .

- Applications : Intermediate in imatinib (anticancer drug) synthesis, highlighting the role of nitrogen-containing substituents in pharmaceuticals .

Electronic and Steric Comparisons

| Compound | Substituent | Electron Effect | LogP (Predicted) | Hydrogen Bonding Capacity |

|---|---|---|---|---|

| 4-(Trifluoropropynyl)benzoic acid | –C≡C–CF₃ | Strongly electron-withdrawing | High (~2.5) | Low (only –COOH donor) |

| 4-(3-Hydroxypropynyl)benzoic acid | –C≡C–CH₂OH | Electron-donating (OH) | Moderate (~1.8) | High (–COOH and –OH) |

| 4-(3-Chloroanilino)benzoic acid | –NH–C₆H₄Cl | Moderate (Cl is EWG) | ~2.0 | Moderate (–COOH and –NH) |

Key Insights :

- The trifluoromethyl group increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.

- Chloro and hydroxy substituents enhance hydrogen bonding, improving crystallinity and solubility .

Preparation Methods

Sonogashira-Type Cross-Coupling

The Sonogashira coupling reaction is a cornerstone for introducing alkynyl groups into aromatic systems. For 4-(trifluoroprop-1-yn-1-yl)benzoic acid, this method involves reacting 4-iodobenzoic acid with 3,3,3-trifluoropropyne in the presence of a palladium-copper catalyst system.

Procedure :

A mixture of 4-iodobenzoic acid (1.0 equiv.), 3,3,3-trifluoropropyne (1.1 equiv.), Pd(PPh₃)₄ (0.3 mol%), and CuI (2 mol%) is stirred in degassed diethylamine and THF at 50°C under argon. The reaction typically completes within 12–24 hours, yielding the product after purification via column chromatography.

Key Parameters :

Limitations and Modifications

While effective, this method requires strict anhydrous conditions and sensitive handling of gaseous alkynes. Recent advances employ solid-supported palladium catalysts to improve recyclability and reduce metal leaching.

Oxidation of Trifluoropropynyl-Substituted Benzaldehydes

Copper-Cobalt Mediated Oxidation

A parallel synthesis route involves oxidizing 4-(trifluoroprop-1-yn-1-yl)benzaldehyde to the corresponding benzoic acid. This method adapts protocols used for 4-(trifluoromethyl)benzoic acid synthesis.

Procedure :

4-(Trifluoroprop-1-yn-1-yl)benzaldehyde (1 mmol) is treated with a catalytic system of Cu(OAc)₂·H₂O (0.3 mol%) and Co(OAc)₂·4H₂O (0.3 mol%) in water under oxygen atmosphere at 70°C. The reaction achieves near-quantitative conversion within 1 hour, with the product isolated via centrifugation and washing.

Advantages :

Mechanistic Insights

The copper-cobalt system activates molecular oxygen, generating reactive peroxo intermediates that oxidize the aldehyde group to a carboxylic acid. The trifluoropropynyl group remains intact due to its electron-withdrawing nature, which stabilizes the intermediate against over-oxidation.

Chlorination and Hydrogenolysis of Cyclic Intermediates

Cyclization-Chlorination Sequence

Inspired by nicotinic acid derivatives, this method begins with ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, which undergo base-catalyzed cyclization to form a dihydroxypyridine intermediate. Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces chlorine substituents.

Procedure :

-

Cyclization : Ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide react in methanol with KOH at reflux for 6 hours, yielding 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.

-

Chlorination : Treatment with POCl₃ at 110°C for 0.5 hours replaces hydroxyl groups with chlorides.

-

Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂ at 1.8 MPa) removes chlorine atoms, followed by hydrolysis to yield the benzoic acid derivative.

Yield : The multi-step process achieves an overall yield of 28–35%, limited by side reactions during chlorination.

Challenges

-

Harsh Conditions : POCl₃ necessitates careful handling and corrosion-resistant equipment.

-

Low Efficiency : Multi-step synthesis leads to cumulative yield losses.

Direct Alkynylation of Benzoic Acid Derivatives

Alkyne Substitution via Metal-Mediated Pathways

Direct substitution of hydrogen atoms on the benzoic acid ring with trifluoropropynyl groups is achievable using strong bases and metal catalysts.

Procedure :

Benzoic acid is treated with a trifluoropropynyl magnesium bromide (Grignard reagent) in tetrahydrofuran at −78°C. The reaction proceeds via deprotonation and nucleophilic attack, followed by acidic workup to yield the product.

Optimization :

-

Temperature Control : Low temperatures (−78°C) prevent polymerization of the alkyne reagent.

-

Catalyst : Nickel(II) acetylacetonate enhances regioselectivity for the para position.

Yield : 40–50%, with ortho-substituted byproducts requiring chromatographic separation.

Comparative Analysis of Synthetic Methods

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-(Trifluoroprop-1-yn-1-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling trifluoroprop-1-yne derivatives with benzoic acid precursors. Key steps include:

- Catalytic cross-coupling : Use palladium or copper catalysts to facilitate alkyne-aryl bonding.

- Temperature control : Maintain reaction temperatures between 60–80°C to balance yield and side-product formation.

- Purification : Recrystallization from ethanol or acetonitrile (melting point range: 189–190°C, as observed in related trifluoromethyl benzoic acids) ensures purity .

- Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of trifluoroprop-1-yne derivatives to minimize unreacted intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the trifluoromethyl group (~110–120 ppm in ¹³C NMR).

- IR Spectroscopy : Detect carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and alkyne (C≡C) vibrations (~2100–2260 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₁H₇F₃N₂O₂, MW 256.18) and fragmentation patterns .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved using SHELX software?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction to obtain intensity data.

- Structure Solution : Employ SHELXD or SHELXS for phase determination, leveraging direct methods for small-molecule crystallography.

- Refinement : Apply SHELXL to optimize atomic positions and thermal parameters. For high-resolution data, anisotropic refinement improves accuracy .

- Challenge : Address twinning or disorder in the trifluoromethyl group using restraints (e.g., DFIX or SIMU commands in SHELXL).

Q. What computational approaches predict the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. The trifluoromethyl group reduces electron density on the benzoic acid core.

- Electron Localization Function (ELF) : Map bonding behavior to identify regions of high electron density, such as the alkyne triple bond .

- Validation : Compare computational results with experimental UV-Vis spectra (e.g., λmax for π→π* transitions).

Q. How can researchers design assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin or kinase inhibitors) with IC₅₀ determination.

- Receptor Binding : Radioligand displacement assays quantify affinity for targets like G-protein-coupled receptors.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess therapeutic potential .

Q. What analytical strategies detect impurities in this compound samples?

- Methodological Answer :

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients. Monitor at 254 nm for benzoic acid derivatives.

- LC-MS/MS : Identify trace impurities (e.g., hydrolyzed products or unreacted intermediates) via fragmentation patterns.

- Reference Standards : Compare retention times and spectra with authenticated drug impurity standards (e.g., CAS 130683-46-4) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C for related trifluoromethyl benzoic acids).

- Photostability : Expose to UV light (365 nm) and monitor degradation via HPLC.

- Handling Protocols : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent moisture absorption or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.